REACTION_CXSMILES
|
Cl[Mg][CH:3]([CH3:5])[CH3:4].[Cl:6][C:7]1[C:8]([C:13]#N)=[N:9][CH:10]=[CH:11][CH:12]=1.Cl.C1C[O:19]CC1>>[Cl:6][C:7]1[C:8]([C:13](=[O:19])[CH:3]([CH3:5])[CH3:4])=[N:9][CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Mg]C(C)C
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with EtOAc (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 3 to 10% EtOAc in heptane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |